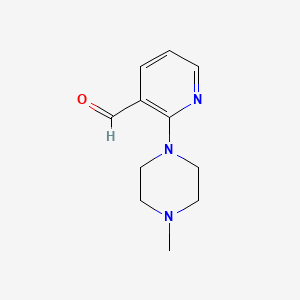

2-(4-METHYL-1-PIPERAZINYL)-3-PYRIDINECARBOXALDEHYDE

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKHLPMNIKYZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1-PIPERAZINYL)-3-PYRIDINECARBOXALDEHYDE can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-1-PIPERAZINYL)-3-PYRIDINECARBOXALDEHYDE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Research indicates that 2-(4-methyl-1-piperazinyl)-3-pyridinecarboxaldehyde exhibits significant biological activities, particularly:

- Antidepressant Effects : Compounds with similar structures have shown potential in treating depression by modulating neurotransmitter systems.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, indicating promising antimicrobial properties.

Medicinal Chemistry

The compound serves as a lead structure for designing new drugs targeting various conditions:

- CNS Disorders : Its potential antidepressant effects make it a candidate for developing treatments for mood disorders.

- Cancer Therapeutics : As an anticancer agent, it could be further modified to enhance efficacy and reduce side effects.

Synthesis of Derivatives

Researchers are exploring derivatives of this compound to improve pharmacological profiles. For instance:

| Derivative | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Anticancer | Induces apoptosis |

| Compound B | Antidepressant | Modulates serotonin levels |

| Compound C | Antimicrobial | Inhibits bacterial growth |

Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antidepressant Effects

In another investigation, the compound was tested in animal models for its antidepressant-like activity. Behavioral tests showed that it improved mood-related symptoms, suggesting its potential as a therapeutic agent for depression.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1-PIPERAZINYL)-3-PYRIDINECARBOXALDEHYDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The primary structural analogs of 2-(4-methyl-1-piperazinyl)-3-pyridinecarboxaldehyde include 2-(4-benzyl-piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 462069-53-0). Key differences are:

- Substituents on Piperazine : The target compound has a methyl group on the piperazine nitrogen, while the analog features a benzyl group (C₆H₅CH₂-), introducing greater steric bulk and lipophilicity .

- Core Heterocycle: The analog contains a fused pyrido[1,2-a]pyrimidinone system (4-oxo-4H-pyrido[1,2-a]pyrimidine), absent in the target compound.

Physicochemical Properties

| Property | Target Compound | Analog (CAS 462069-53-0) |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O (assumed*) | C₂₀H₂₀N₄O₂ |

| Molar Mass (g/mol) | ~203.25 | 348.4 |

| Key Functional Groups | Aldehyde, methylpiperazine | Aldehyde, benzylpiperazine, pyrimidinone |

| Potential Solubility | Moderate (polar solvents) | Lower (due to benzyl group) |

*Note: The molecular formula of the target compound is inferred based on its name and comparison to the analog.

Research Findings and Limitations

- Limitations: Experimental data on the target compound’s bioactivity, toxicity, or synthetic routes are absent in the provided evidence. Comparisons rely on structural extrapolation and known SAR (structure-activity relationship) principles.

Biological Activity

2-(4-Methyl-1-piperazinyl)-3-pyridinecarboxaldehyde, also known by its CAS number 872882-89-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and a pyridinecarboxaldehyde moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It has been shown to bind to certain receptors, which can modulate physiological responses. For instance, docking studies suggest its interaction with GABA receptors, indicating potential anxiolytic effects .

- Signal Transduction Modulation : The compound may influence signal transduction pathways, leading to altered cellular responses.

Anticonvulsant Effects

In a study involving related compounds, it was demonstrated that certain piperazine derivatives could enhance GABAergic transmission, potentially leading to anticonvulsant effects. This suggests that this compound may also possess similar properties .

Cytotoxicity Studies

Preliminary studies on related piperazine derivatives indicate potential cytotoxic effects against cancer cell lines. For example, compounds with piperazine moieties have been shown to induce apoptosis in various cancer models . Such findings warrant further investigation into the cytotoxic potential of this compound.

Case Studies and Research Findings

Q & A

Q. Advanced

Docking Studies : Use GPCR crystal structures (e.g., α₂A-adrenoceptor, PDB ID: 6PU5) to model the compound’s binding pose. Focus on interactions between the aldehyde group and conserved Ser/Thr residues in the orthosteric pocket .

Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100–200 ns to identify regions (e.g., piperazinyl substituents) for modification .

QSAR Analysis : Corrogate electronic parameters (e.g., Hammett σ) of substituents with experimental IC₅₀ values to predict affinity enhancements .

What experimental approaches are suitable for evaluating the compound’s potential as an enzyme inhibitor in kinase or oxidoreductase systems?

Q. Advanced

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay to measure ATPase activity in recombinant kinases (e.g., MAPK or PI3K) .

- Oxidoreductase Activity : Monitor NADPH depletion via UV-Vis spectroscopy (340 nm) in the presence of recombinant enzymes (e.g., aldehyde dehydrogenases) .

- IC₅₀ Determination : Perform dose-response curves with 8–10 concentrations (1 nM–100 µM) and nonlinear regression analysis to calculate potency .

How should researchers address contradictions in biological activity data across different cell lines or assay formats?

Advanced

Discrepancies may arise from:

- Cell-Specific Expression : Validate receptor/enzyme expression levels via Western blotting or qPCR before assay design .

- Membrane Permeability : Use LC-MS to quantify intracellular concentrations and adjust for passive diffusion limitations .

- Assay Interference : Test the compound’s autofluorescence or redox activity in assay buffer alone to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.